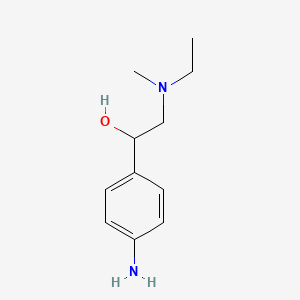
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol
Vue d'ensemble
Description
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, also known as a derivative of 4-aminoantipyrine, has garnered attention due to its potential biological activities. This compound is characterized by its phenolic structure and amino functionalities, which contribute to its interaction with various biological systems. This article reviews the synthesis, biological evaluation, and pharmacological applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-aminoacetophenone with ethyl methyl amine in the presence of appropriate catalysts. The reaction conditions can be optimized to achieve high yields and purity. For instance, a study demonstrated that using a solvent-free method yielded up to 92% efficiency in synthesizing similar derivatives .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 75 |
| Similar Derivative A | S. aureus | 60 |
| Similar Derivative B | Pseudomonas aeruginosa | 90 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported that at concentrations of 10 µg/mL, certain derivatives can inhibit TNF-α production by up to 78%, showcasing their potential as anti-inflammatory agents .
Anticancer Activity
In vitro studies have also explored the anticancer potential of related compounds. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values in the range of 20-50 µM, indicating moderate cytotoxicity. Notably, one study highlighted that a compound structurally similar to this compound induced apoptosis in MCF-7 breast cancer cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of 4-aminoantipyrine and assessed their antimicrobial activity against clinical isolates. The results indicated that modifications at the amino group significantly influenced activity, with some compounds outperforming standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of these compounds in a murine model. Results showed a marked reduction in paw edema when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Amino Group : Enhances solubility and interaction with biological targets.
- Phenolic Structure : Contributes to antioxidant properties.
- Alkyl Substituents : Influence lipophilicity and membrane permeability.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBRYHBDNZMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















